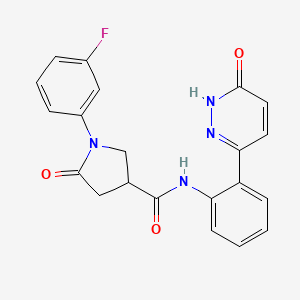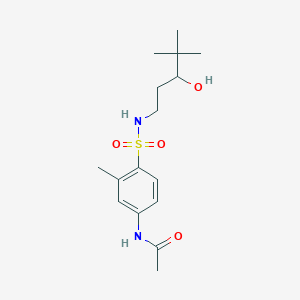![molecular formula C23H25N5O2 B2765692 4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]-N-phenylpiperazine-1-carboxamide CAS No. 946249-88-3](/img/structure/B2765692.png)
4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]-N-phenylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]-N-phenylpiperazine-1-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrimidine ring, a piperazine ring, and a carboxamide group
Mecanismo De Acción
Target of Action
Pyrimidine derivatives are known to exhibit a wide range of biological activities and are often involved in inhibiting protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It is known that pyrimidine derivatives can exert their effects through different mechanisms, one of which is inhibiting protein kinases . This inhibition can disrupt cellular signaling processes, potentially leading to various downstream effects.
Biochemical Pathways
Given the potential protein kinase inhibition activity of pyrimidine derivatives , it can be inferred that the compound may affect pathways related to cell growth, differentiation, migration, and metabolism.
Métodos De Preparación
The synthesis of 4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]-N-phenylpiperazine-1-carboxamide involves multiple steps, typically starting with the preparation of the pyrimidine ring. The synthetic route often includes the following steps:
Formation of the Pyrimidine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrimidine ring.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction.
Attachment of the Carboxamide Group:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
Análisis De Reacciones Químicas
4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]-N-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]-N-phenylpiperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biology: The compound is used in biological studies to understand its effects on cellular processes and pathways.
Pharmaceuticals: It is explored as a lead compound for the development of new drugs.
Industry: The compound is used in the synthesis of other complex organic molecules and as a reagent in various chemical processes.
Comparación Con Compuestos Similares
4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]-N-phenylpiperazine-1-carboxamide can be compared with other similar compounds, such as:
2-Methyl-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)propan-1-one: This compound has a similar structure but differs in the presence of a propan-1-one group.
(3-Methoxyphenyl)(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)methanone: This compound has a methoxyphenyl group instead of a phenyl group.
Propiedades
IUPAC Name |
4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]-N-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-17-8-10-20(11-9-17)30-22-16-21(24-18(2)25-22)27-12-14-28(15-13-27)23(29)26-19-6-4-3-5-7-19/h3-11,16H,12-15H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLWUFFXSJQOGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)C(=O)NC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanimidamide hydrochloride](/img/structure/B2765610.png)



![3,5-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-4-sulfonamide](/img/structure/B2765618.png)

![2-[2-(butan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2765621.png)
![N-[cyano(cyclohexyl)methyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2765622.png)
![methyl 4-({[4-(2-methoxyphenyl)oxan-4-yl]methyl}sulfamoyl)benzoate](/img/structure/B2765624.png)
![3-benzyl-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)


![4-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2765630.png)
![2-[(4-Methylphenyl)sulfonimidoyl]ethanamine;dihydrochloride](/img/structure/B2765631.png)
